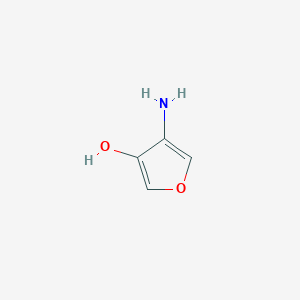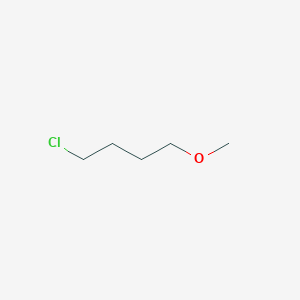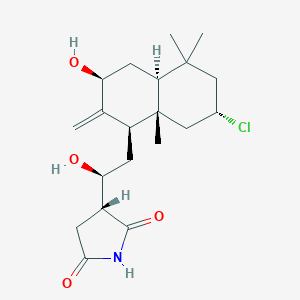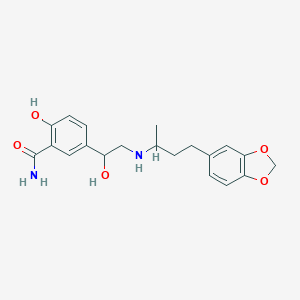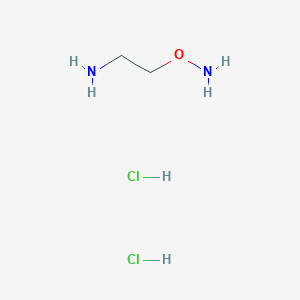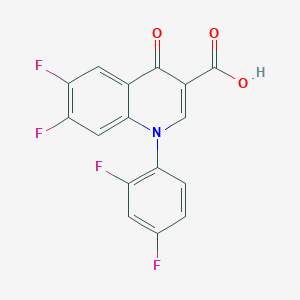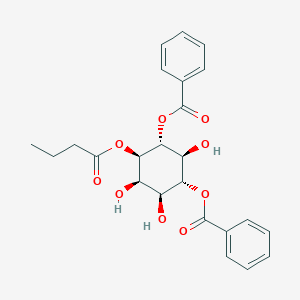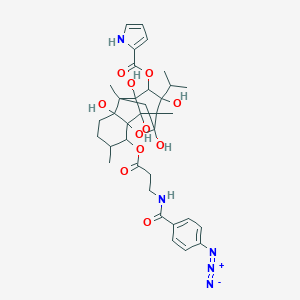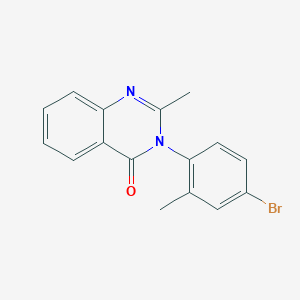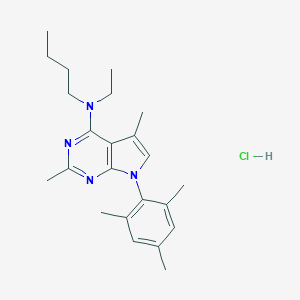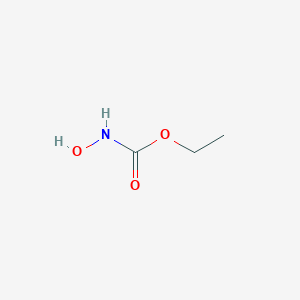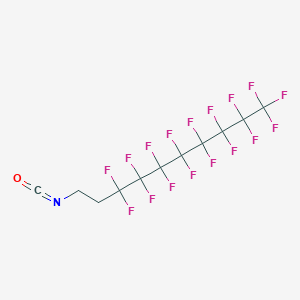
2-(Perfluorooctyl)ethyl isocyanate
Übersicht
Beschreibung
2-(Perfluorooctyl)ethyl isocyanate is a compound that contains a total of 33 bonds, including 29 non-Hydrogen bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 1 aliphatic isocyanate . It has a total of 34 atoms, which include 4 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 17 Fluorine atoms .
Synthesis Analysis
The synthesis of 2-(Perfluorooctyl)ethyl isocyanate involves several steps. One method involves the derivatization of target biogenic molecules with fluorous reagents . Another method involves the preparation of 3-(perfluorooctyl)ethyl isocyanate from a solution of crude [3-(PERFLUOROOCTYL)] propionyl azide in toluene .Molecular Structure Analysis
The molecular structure of 2-(Perfluorooctyl)ethyl isocyanate is complex, with a total of 33 bonds. There are 29 non-Hydrogen bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 1 aliphatic isocyanate . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the molecule .Chemical Reactions Analysis
2-(Perfluorooctyl)ethyl isocyanate has been used in various chemical reactions. For instance, it has been used in the fluorous scavenging-derivatization method for reagent peak-free liquid chromatography-fluorescence analysis of carboxylic acids . It has also been used in the selective analysis of biogenic-related compounds using fluorous separation techniques .Wissenschaftliche Forschungsanwendungen
Coating Applications
2-(Perfluorooctyl)ethyl isocyanate has been utilized in the development of coatings. Yoshimura (1996) explored its use in aminoalkyd resin coatings, finding that modifiers derived from this compound enhanced contact angles and thermal properties of the coatings, indicating improved water repellency and durability (Yoshimura, 1996).
Photolysis Studies
Friswell and Back (1969) studied the photolysis of ethyl isocyanate, a related compound, in vapor form. While this research doesn't directly involve 2-(Perfluorooctyl)ethyl isocyanate, it provides insights into the behavior of similar compounds under light exposure, which could be relevant for applications involving light stability or reactivity (Friswell & Back, 1969).
Spectroscopy Analysis
Bion et al. (2001) utilized ethyl isocyanate for in situ FTIR spectroscopy studies on catalysts. This research indicates the potential of isocyanates, including 2-(Perfluorooctyl)ethyl isocyanate, in analytical chemistry and materials science (Bion et al., 2001).
Synthesis of Tetrazol-5-ones
Mekni and Baklouti (2008) explored the synthesis of 1-perfluoroalkyl-4-tetrazol-5-ones using perfluoroalkyl ethyl azides and isocyanates, demonstrating the role of 2-(Perfluorooctyl)ethyl isocyanate in synthesizing novel organic compounds (Mekni & Baklouti, 2008).
Catalysis in Chemical Reactions
Okumoto and Yamabe (2001) conducted a computational study on reactions involving isocyanates, including those similar to 2-(Perfluorooctyl)ethyl isocyanate, highlighting its potential in catalysis and the formation of complex organic structures (Okumoto & Yamabe, 2001).
Development of Hydrophobic Coatings
Research on water-based non-stick hydrophobic coatings by Schmidt et al. (1994) involved compounds similar to 2-(Perfluorooctyl)ethyl isocyanate, emphasizing its potential in creating surfaces with unique water-repellent properties (Schmidt et al., 1994).
Safety And Hazards
Zukünftige Richtungen
The future directions of research involving 2-(Perfluorooctyl)ethyl isocyanate could involve the development of green polyurethanes (PUs) with properties and performance comparable to fossil-based ones . Another potential direction could be the creation of hierarchical micro/nanostructured crystals on desired wood substrates when preparing superhydrophobic wood surfaces .
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-isocyanatodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F17NO/c12-4(13,1-2-29-3-30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIIIDIAZYSZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583420 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-isocyanatodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Perfluorooctyl)ethyl isocyanate | |
CAS RN |
142010-50-2 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-isocyanatodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-isocyanatodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



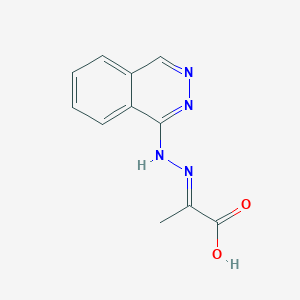
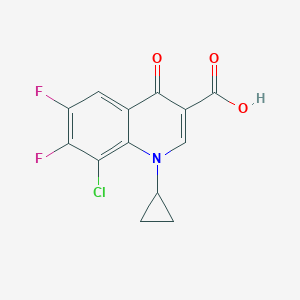
![9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B125402.png)
